Dolasetron Mesylate

Description

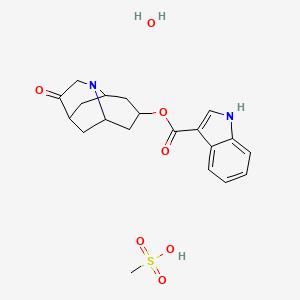

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |

|---|---|

CAS No. |

115956-13-3 |

Molecular Formula |

C20H24N2O6S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |

InChI Key |

PSGRLCOSIXJUAL-UMBGRREESA-N |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |

Canonical SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

Appearance |

Solid powder |

Other CAS No. |

115956-13-3 |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Freely soluble in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Dolasetron Mesylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist used in the prevention of nausea and vomiting.[1] In vitro, its mechanism is characterized by the competitive inhibition of the 5-HT₃ receptor, a ligand-gated ion channel. Upon administration, dolasetron is rapidly and completely metabolized to its active form, hydrodolasetron (B601787), which is responsible for the majority of the pharmacological effect.[1][2][3] Hydrodolasetron exhibits a significantly higher potency for the 5-HT₃ receptor than the parent compound.[4][5] This guide details the core molecular interactions, summarizes key quantitative data from in vitro assays, provides methodologies for hallmark experiments, and discusses receptor selectivity and off-target effects.

Core Mechanism: Selective 5-HT₃ Receptor Antagonism

The antiemetic effect of dolasetron is mediated through its active metabolite, hydrodolasetron, which acts as a competitive antagonist at serotonin 5-HT₃ receptors.[4][6] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[6][7]

The 5-HT₃ receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[8][9] In its physiological role, the binding of serotonin (5-hydroxytryptamine, or 5-HT) to these receptors triggers a conformational change, opening a central, non-selective cation channel.[9][10] This leads to a rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in the depolarization of the neuron and the propagation of the emetic signal to the vomiting center in the medulla.[5][8][11]

Dolasetron and its active metabolite hydrodolasetron bind to the 5-HT₃ receptor at or near the same site as serotonin but do not activate the channel.[1][11] By competitively inhibiting serotonin binding, they prevent channel opening and subsequent neuronal depolarization, effectively blocking the initiation of the vomiting reflex at both peripheral and central sites.[1][7]

References

- 1. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. benchchem.com [benchchem.com]

- 9. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

Dolasetron Mesylate: An In-depth Technical Guide on its 5-HT3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT3 receptor binding affinity of dolasetron (B1670872) mesylate and its active metabolite, hydrodolasetron (B601787). Dolasetron mesylate is a selective antagonist of the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel integral to the emetic reflex. Its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is primarily attributed to the potent and specific binding of its active metabolite to these receptors.

Core Concepts: Mechanism of Action

This compound is a prodrug that is rapidly and extensively converted to its active metabolite, hydrodolasetron, by carbonyl reductase in the liver.[1][2] Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor than the parent compound and is responsible for the therapeutic effects.[2] The antiemetic action is mediated through the competitive blockade of 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the central nervous system.[3][4] By inhibiting the binding of serotonin, which is released by enterochromaffin cells in response to emetogenic stimuli, hydrodolasetron effectively suppresses the initiation of the vomiting reflex.[1][4]

Quantitative Analysis of 5-HT3 Receptor Binding Affinity

The binding affinity of dolasetron and its active metabolite, hydrodolasetron, to the 5-HT3 receptor has been quantified using various in vitro assays. The following table summarizes key binding parameters, providing a comparative perspective with other commonly used 5-HT3 receptor antagonists. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity. The pKi value, which is the negative logarithm of the Ki, is also provided for ease of comparison, with higher values denoting greater affinity.

| Compound | Assay Type | Receptor Source | Ki (nM) | IC50 (nM) | pKi | Reference |

| Hydrodolasetron | Functional Assay | NG108-15 cells | - | 0.1 | - | N/A |

| Dolasetron | Functional Assay | NG108-15 cells | - | 3.8 | - | N/A |

| Granisetron | Radioligand Binding | Rat cerebral cortex | - | - | 9.15 | [5] |

| Ondansetron | Radioligand Binding | Rat cerebral cortex | - | - | 8.70 | N/A |

| Palonosetron | Radioligand Binding | N/A | >30-fold higher affinity than first-generation antagonists | - | - | [1][6] |

Note: The table is populated with available data. Direct comparative studies providing Ki, IC50, and pKi values for dolasetron and hydrodolasetron across various experimental conditions are limited in the public domain.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the 5-HT3 receptor is commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., hydrodolasetron) to displace a radiolabeled ligand with known high affinity for the receptor.

I. Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).

-

Radioligand: A tritiated high-affinity 5-HT3 receptor antagonist, such as [³H]-Granisetron.

-

Test Compounds: Dolasetron, hydrodolasetron, and other comparators.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration apparatus and scintillation counter.

II. Procedure

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT3 receptor.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.

-

Total Binding: Add assay buffer, radioligand, and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compound, radioligand, and the membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

III. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor directly gates an ion channel. Upon binding of serotonin, the receptor undergoes a conformational change that opens a central pore permeable to cations, primarily Na+, K+, and Ca2+.[5] This influx of positive ions leads to rapid membrane depolarization and the generation of an excitatory postsynaptic potential in neurons.

The binding of an antagonist like hydrodolasetron competitively blocks the binding of serotonin, thereby preventing channel opening and subsequent neuronal excitation. This action forms the basis of its antiemetic effect.

Recent studies have elucidated further downstream signaling events following 5-HT3 receptor activation. The influx of Ca2+ can trigger a cascade involving Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate the Extracellular signal-regulated kinase (ERK) pathway. This Ca2+/CaMKII/ERK signaling pathway has been implicated in the emetic response.

References

- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 2. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

The Metabolic Conversion of Dolasetron Mesylate to Hydrodolasetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the 5-HT₃ receptor antagonist, dolasetron (B1670872) mesylate, to its pharmacologically active metabolite, hydrodolasetron (B601787). Dolasetron serves as a prodrug, undergoing rapid and extensive reduction to hydrodolasetron, which is primarily responsible for its antiemetic effects.[1] This conversion is a critical step in the drug's mechanism of action and is mediated by cytosolic carbonyl-reducing enzymes. This document details the enzymatic pathways, pharmacokinetic profiles, and experimental methodologies used to characterize this biotransformation, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, it includes detailed experimental protocols and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Dolasetron mesylate is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist indicated for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.[1] The therapeutic efficacy of dolasetron is almost entirely attributable to its major metabolite, hydrodolasetron, which exhibits a significantly higher affinity for the 5-HT₃ receptor.[2] Upon administration, dolasetron is rapidly and completely metabolized, with the parent drug being rarely detectable in plasma.[3][4] Understanding the dynamics of this conversion is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Pathway: From Prodrug to Active Metabolite

The primary metabolic pathway of dolasetron is a reduction of its ketone moiety to a secondary alcohol, forming hydrodolasetron. This reaction is primarily catalyzed by a ubiquitous cytosolic enzyme, carbonyl reductase.[3][5] In addition to carbonyl reductase, studies have shown that members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C4, are also capable of reducing dolasetron.[5] Among these, AKR1C1 and AKR1C4 have been identified as the most efficient in this conversion.[5]

Following its formation, hydrodolasetron is further metabolized through oxidation. Hydroxylation of hydrodolasetron is primarily mediated by the cytochrome P450 enzyme CYP2D6, while N-oxidation is carried out by CYP3A and flavin monooxygenase.[3]

Metabolic Conversion Workflow

The following diagram illustrates the key steps in the metabolic conversion of dolasetron.

Caption: Metabolic pathway of dolasetron to hydrodolasetron and subsequent oxidation.

Quantitative Data: Pharmacokinetics of Hydrodolasetron

The pharmacokinetic profile of hydrodolasetron has been extensively studied in various populations. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Hydrodolasetron After Intravenous Administration of this compound[6]

| Population | Dose | Cmax (ng/mL) | t½ (h) | CLapp (mL/min/kg) | AUC (ng·h/mL) |

| Healthy Volunteers (n=30) | 1.8 mg/kg | 505.3 | 7.3 | 9.0 | 5090 |

| Cancer Patients (n=21) | 0.6 mg/kg | 128.6 | 7.6 | 9.4 | 1620 |

| Cancer Patients (n=21) | 1.8 mg/kg | 505.3 | 7.8 | 9.1 | 5150 |

| Severe Hepatic Impairment | 1.8 mg/kg | - | 11.7 | 9.0 | - |

| Severe Renal Impairment | 1.8 mg/kg | - | 12.8 | 4.8 | - |

Data presented as mean values. Cmax: Maximum plasma concentration; t½: Elimination half-life; CLapp: Apparent clearance; AUC: Area under the plasma concentration-time curve. Data adapted from the Anzemet® (this compound) product monograph.[6]

Table 2: Pharmacokinetic Parameters of Hydrodolasetron After Oral Administration of this compound[1][3]

| Population | Dose | Cmax (ng/mL) | t½ (h) | CLapp (mL/min/kg) |

| Young Healthy Volunteers (n=30) | 100 mg | 147 | 8.1 | 13.4 |

| Elderly Healthy Volunteers (n=24) | 100 mg | 175 | 9.9 | 10.8 |

| Cancer Patients | 100 mg | 150 | 8.1 | 13.9 |

| Severe Hepatic Impairment | 100 mg | 174 | 11.4 | 7.8 |

| Severe Renal Impairment | 100 mg | 165 | 13.9 | 7.5 |

Data presented as mean values. Cmax: Maximum plasma concentration; t½: Elimination half-life; CLapp: Apparent clearance. Data adapted from the Anzemet® (this compound) tablet label.[1][3]

Enzyme Kinetics

While the roles of carbonyl reductase and aldo-keto reductases in the conversion of dolasetron to hydrodolasetron are well-established, specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for dolasetron with these enzymes are not extensively reported in publicly available literature. One study indicated that AKR1C1 and AKR1C4 are the most efficient aldo-keto reductases in this conversion, though specific kinetic parameters were not provided.[5]

Experimental Protocols

Protocol 1: In Vitro Conversion of Dolasetron to Hydrodolasetron by Carbonyl Reductase (Representative Protocol)

This protocol describes a representative spectrophotometric assay to measure the activity of carbonyl reductase in the conversion of dolasetron to hydrodolasetron by monitoring the consumption of the cofactor NADPH.

Materials:

-

Purified human carbonyl reductase

-

This compound

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

Potassium phosphate buffer (100 mM, pH 7.2)

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplate

Procedure:

-

Prepare a stock solution of this compound in the potassium phosphate buffer.

-

Prepare a stock solution of NADPH in the same buffer.

-

In a 96-well microplate, prepare reaction mixtures containing potassium phosphate buffer, this compound at various concentrations, and purified carbonyl reductase.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using the spectrophotometer. The rate of NADPH consumption is directly proportional to the rate of dolasetron reduction.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

-

Perform control reactions without the enzyme and without the substrate to account for non-enzymatic degradation of NADPH and background absorbance, respectively.

Experimental Workflow for In Vitro Carbonyl Reductase Assay

Caption: Workflow for the in vitro assay of dolasetron reduction by carbonyl reductase.

Protocol 2: Quantification of Dolasetron and Hydrodolasetron in Human Plasma by HPLC-ESI-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of dolasetron and its primary metabolite in human plasma.[7][8]

1. Sample Preparation (Salt-Induced Phase Separation Extraction): [7][8] a. To 0.2 mL of human plasma in a polypropylene (B1209903) tube, add 10 µL of internal standard working solution (e.g., ondansetron, 1.6 µg/mL). b. Add 0.2 mL of 2 mol/L sodium carbonate aqueous solution. c. Add 0.4 mL of acetonitrile. d. Vortex the mixture for approximately 30 seconds. e. Centrifuge at 13,400 rpm for 5 minutes. f. Transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.

2. HPLC Conditions: [7]

- Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water (pH adjusted) in a gradient or isocratic elution.

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

3. ESI-MS/MS Conditions: [7]

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Capillary Voltage: 4.0 kV

- Cone Voltage: 34 V

- Source Temperature: 135°C

- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dolasetron, hydrodolasetron, and the internal standard.

4. Method Validation: [7][8] The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The reported method demonstrated a linear range of 7.9-4750.0 ng/mL for dolasetron and 4.8-2855.1 ng/mL for hydrodolasetron, with limits of quantification of 7.9 and 4.8 ng/mL, respectively.[7][8]

Signaling Pathway of Dolasetron's Pharmacological Action

Hydrodolasetron exerts its antiemetic effect by acting as a competitive antagonist at the 5-HT₃ receptor, a ligand-gated ion channel.[1] These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[6] Chemotherapy and other emetogenic stimuli can cause the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT₃ receptors, initiating the vomiting reflex.

Upon binding of serotonin, the 5-HT₃ receptor channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization.[9] The increase in intracellular Ca²⁺ can trigger downstream signaling cascades, including the activation of Calmodulin-dependent kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[9][10] Hydrodolasetron prevents this cascade by blocking the initial binding of serotonin to the receptor.

5-HT₃ Receptor Signaling Pathway

Caption: Downstream signaling of the 5-HT₃ receptor and the inhibitory action of hydrodolasetron.

Conclusion

The conversion of this compound to hydrodolasetron is a rapid and efficient metabolic process central to its therapeutic action. This biotransformation is primarily mediated by carbonyl reductase and, to a lesser extent, by aldo-keto reductases. The resulting active metabolite, hydrodolasetron, exhibits a predictable pharmacokinetic profile, though variations exist in specific patient populations. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of dolasetron and other compounds metabolized through similar pathways. A thorough understanding of this metabolic conversion is essential for optimizing clinical use and for the development of future antiemetic therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Dolasetron Mesylate chemical structure and properties

An In-depth Technical Guide to Dolasetron (B1670872) Mesylate

Introduction

Dolasetron Mesylate is a potent and highly selective serotonin (B10506) subtype 3 (5-HT3) receptor antagonist.[1][2] It is primarily utilized as an antiemetic and antinauseant agent, particularly for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative recovery.[3][4] The therapeutic action of Dolasetron is mediated through the competitive inhibition of serotonin at 5-HT3 receptors, both peripherally and centrally.[3] Upon administration, Dolasetron is rapidly converted to its pharmacologically active metabolite, hydrodolasetron (B601787), which is largely responsible for its clinical effects.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and analytical methodologies pertaining to this compound.

Chemical Structure and Identification

This compound is chemically designated as (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate.[1][5] It is the mesylate salt of dolasetron.

Figure 1: this compound Structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H indole-3-carboxylate (B1236618) monomethanesulfonate, monohydrate | [5][6] |

| CAS Number | 115956-13-3 | [7] |

| Empirical Formula | C19H20N2O3 • CH3SO3H • H2O | [1][5][8] |

| Molecular Weight | 438.50 g/mol | [1][5][8] |

| Dolasetron Base % | Approximately 74% of the monohydrate salt | [1][5][6] |

Physicochemical Properties

This compound is a white to off-white powder.[5][8] Its solubility and other key properties are critical for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [5][6][8] |

| Solubility | Very soluble in water; freely soluble in methanol (B129727) and propylene (B89431) glycol; slightly soluble in ethanol (B145695) and chloroform; insoluble in hexane. | [5][6][8] |

| pKa | 6.398 at 25°C | [8] |

| pH | 3.543 (at 5% w/v); 4.287 (at 0.5% w/v) | [8] |

| pH (Injection) | 3.2 to 3.8 | [1][9] |

| Melting Point | 162 - 164°C (for a specific new crystal form) | [10] |

Mechanism of Action

Dolasetron's antiemetic effect is derived from its antagonism of 5-HT3 receptors.[11] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine.[3][5] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which initiates a signal to the vomiting center in the medulla oblongata.[3][12] this compound competitively blocks these receptors, interrupting the emetic signal pathway.[3] This blockade occurs at both peripheral (vagal nerve terminals) and central (chemoreceptor trigger zone) locations.[3][5]

Figure 2: Dolasetron's 5-HT3 Antagonist Signaling Pathway.

Pharmacology and Pharmacokinetics

This compound is a prodrug that is rarely detected in plasma after oral administration.[5] It undergoes rapid and complete metabolism to its active metabolite, hydrodolasetron.[5][13]

Metabolism

The reduction of dolasetron to hydrodolasetron is mediated by the ubiquitous enzyme carbonyl reductase.[5] Hydrodolasetron, which has a significantly higher affinity for the 5-HT3 receptor, is responsible for the drug's pharmacological activity.[3][14] Further metabolism of hydrodolasetron occurs via hydroxylation (primarily by CYP2D6) and N-oxidation (by CYP3A and flavin monooxygenase).[5]

Figure 3: Metabolic Pathway of this compound.

Pharmacokinetic Parameters

Oral dolasetron is well-absorbed, with an absolute bioavailability of approximately 75%.[13][15] Food does not significantly affect its bioavailability.[13]

Table 3: Key Pharmacokinetic Parameters of Hydrodolasetron

| Parameter | Value | Reference(s) |

| Time to Peak Plasma (Tmax) | ~1.0 hour (oral) | [3][13] |

| Elimination Half-life (t½) | ~8 hours | [3][15] |

| Protein Binding | 69-77% | [16] |

| Volume of Distribution (Vd) | 5.8 L/kg | [16] |

| Primary Route of Excretion | Renal (as unchanged hydrodolasetron and other metabolites) | [3][15] |

Cardiovascular Effects

Dolasetron and its active metabolite, hydrodolasetron, can cause dose-dependent changes in electrocardiogram (ECG) intervals, including PR and QTc prolongation and QRS widening.[8][17][18] These effects are thought to be caused by the blockade of cardiac sodium channels, which slows cardiac depolarization.[14][19] These changes are typically reversible, returning to baseline within 6 to 8 hours.[1][8]

Experimental Protocols

Analytical Method: UV-Visible Spectroscopy

A simple and rapid UV spectrophotometric method has been developed for the estimation of this compound in bulk form.[2]

-

Objective: To quantify this compound using UV spectroscopy.

-

Instrumentation: UV-Visible Spectrophotometer.

-

Solvent/Diluent: Distilled water or an appropriate buffer.

-

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh a specific amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Working Standard Preparation: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.

-

Spectral Scan: Scan the standard solutions across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is reported to be 285 nm.[2]

-

Quantification Methods:

-

Method A (Absorbance Maxima): Measure the absorbance of the sample solution at 285 nm. Quantify the concentration by comparing it against a calibration curve of absorbance vs. concentration.[2]

-

Method B (First Order Derivative): Record the first-order derivative spectra. Calculate derivative amplitudes at the observed λmaxima (e.g., 297 nm) and λminima (e.g., 272 nm) for quantification.[2]

-

Method C (Area Under Curve): Calculate the area under the curve (AUC) within a specified wavelength range (e.g., 280-290 nm). Plot a calibration curve of AUC vs. concentration for quantification.[2]

-

-

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A precise and accurate RP-HPLC method is available for the estimation of Dolasetron in injection dosage forms.[20]

-

Objective: To separate and quantify Dolasetron from its pharmaceutical formulation.

-

Instrumentation: HPLC system with a UV detector.

-

Methodology:

-

Column: Altima C18 (150mm x 4.6mm, 5µm particle size).[20]

-

Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetate (B1210297) buffer and methanol/acetonitrile), filtered and degassed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 285 nm.[2]

-

Injection Volume: Typically 20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).[9]

-

Sample Preparation: Dilute the contents of the this compound injection vial with the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter.[20]

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Quantification: Identify the Dolasetron peak by its retention time. Calculate the amount of drug in the sample by comparing its peak area with the peak area of the standard.

-

Figure 4: General Experimental Workflow for HPLC Analysis.

Conclusion

This compound is a well-established 5-HT3 receptor antagonist with a clear mechanism of action and a well-defined pharmacokinetic profile. Its rapid conversion to the active metabolite hydrodolasetron ensures a prompt onset of its antiemetic effects. While effective, its potential for causing ECG interval changes necessitates careful consideration in patient selection and monitoring. The availability of validated analytical methods, such as UV-Visible spectroscopy and RP-HPLC, is crucial for quality control and ensuring the purity and potency of its pharmaceutical formulations. This guide provides foundational technical information for researchers and professionals involved in the development and study of this important therapeutic agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. iajps.com [iajps.com]

- 10. WO2006026927A1 - A new polymorph of this compound monohydrate and preparation thereof - Google Patents [patents.google.com]

- 11. cancerquest.org [cancerquest.org]

- 12. Dolasetron - Wikipedia [en.wikipedia.org]

- 13. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DailyMed - ANZEMET- this compound tablet, film coated [dailymed.nlm.nih.gov]

- 16. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. drugs.com [drugs.com]

- 20. ijpcbs.com [ijpcbs.com]

The Pharmacokinetics of Hydrodolasetron: A Technical Guide for Researchers

An In-depth Examination of the Active Metabolite of Dolasetron (B1670872) Mesylate

This technical guide provides a comprehensive overview of the pharmacokinetics of hydrodolasetron (B601787), the active metabolite of the 5-HT3 antagonist dolasetron mesylate. Dolasetron is a critical agent in the management of chemotherapy-induced and postoperative nausea and vomiting. Upon administration, dolasetron is rapidly and completely metabolized to hydrodolasetron, which is primarily responsible for the drug's therapeutic efficacy.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and understanding of this compound.

Pharmacokinetic Profile of Hydrodolasetron

Hydrodolasetron exhibits linear pharmacokinetics following both oral and intravenous administration of this compound.[2] The parent drug, dolasetron, is rarely detected in plasma due to its rapid conversion.[3] The apparent absolute bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 75%.[3]

Pharmacokinetic Parameters in Healthy Adults

The following tables summarize the key pharmacokinetic parameters of hydrodolasetron in healthy adult populations following single oral and intravenous doses of this compound.

Table 1: Pharmacokinetic Parameters of Hydrodolasetron in Healthy Adults Following a Single Oral Dose of this compound.

| Parameter | Value | Reference |

| Tmax (h) | ~1.0 | [3] |

| t½ (h) | 8.1 (18% CV) | [3] |

| CL/F (mL/min/kg) | 13.4 (29% CV) | [3] |

| Vd/F (L/kg) | 5.8 (25% CV) | [2] |

Tmax: Time to maximum plasma concentration; t½: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution. CV: Coefficient of Variation.

Table 2: Pharmacokinetic Parameters of Hydrodolasetron in Healthy Adults Following a Single Intravenous Dose of this compound.

| Parameter | Value | Reference |

| Tmax (h) | ~0.6 | [2] |

| t½ (h) | 7.3 (24% CV) | [2] |

| CL (mL/min/kg) | Varies with dose | [4] |

| Vd (L/kg) | 5.8 (25% CV) | [2] |

Tmax: Time to maximum plasma concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution. CV: Coefficient of Variation.

Pharmacokinetics in Special Populations

The pharmacokinetics of hydrodolasetron can be altered in specific populations.

Table 3: Summary of Hydrodolasetron Pharmacokinetics in Special Populations.

| Population | Key Findings | Reference |

| Pediatric Patients | Apparent clearance is 1.6 to 3.4-fold higher than in adults. | [5] |

| Geriatric Patients | Pharmacokinetics are similar to younger adults; no dose adjustment is necessary. | [4] |

| Renal Impairment (Severe) | Apparent oral clearance is decreased by 44%. | [4] |

| Hepatic Impairment (Severe) | Apparent oral clearance is decreased by 42%. | [4] |

Metabolism and Elimination

Dolasetron undergoes rapid and extensive metabolism. The primary and clinically relevant metabolic pathway is the reduction of dolasetron to hydrodolasetron, a reaction mediated by the ubiquitous enzyme, carbonyl reductase.[3] Hydrodolasetron is then further metabolized through multiple pathways, including hydroxylation, N-oxidation, glucuronidation, and sulfation, prior to excretion.[6] The cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A, along with flavin monooxygenase, are involved in the subsequent metabolism of hydrodolasetron.[5]

Two-thirds of an administered dose is recovered in the urine, and one-third is recovered in the feces.[2] A significant portion of hydrodolasetron is excreted unchanged in the urine.[3]

Experimental Protocols

This section outlines representative protocols for conducting a pharmacokinetic study of hydrodolasetron and for the bioanalytical quantification of the analyte in plasma samples.

Representative Pharmacokinetic Study Protocol

This protocol is a synthesized example based on common practices in dolasetron clinical trials.

Study Design: An open-label, single-dose, crossover study in healthy adult volunteers.

Subjects: Healthy male and female volunteers, aged 18-45 years, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

Dosing:

-

Oral Administration: A single oral dose of 100 mg this compound administered with 240 mL of water after an overnight fast.

-

Intravenous Administration: A single 1.8 mg/kg dose of this compound infused over 15 minutes.

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points:

-

Pre-dose (0 h)

-

Post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours.

Sample Processing: Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -70°C until analysis.

Pharmacokinetic Analysis: Plasma concentration-time data for hydrodolasetron are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd.

Bioanalytical Method for Hydrodolasetron Quantification

The following is a representative protocol for the quantification of hydrodolasetron in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled hydrodolasetron).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Hydrodolasetron Transition: m/z 327.2 → 168.1

-

Internal Standard Transition: Dependent on the specific internal standard used.

-

-

Instrumentation: A triple quadrupole mass spectrometer.

Calibration and Quality Control: Calibration curves are prepared by spiking blank plasma with known concentrations of hydrodolasetron. Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Drug Interactions

The metabolism of hydrodolasetron via CYP2D6 and CYP3A suggests a potential for drug-drug interactions. Co-administration with inhibitors or inducers of these enzymes could alter the pharmacokinetic profile of hydrodolasetron. For instance, co-administration with cimetidine, a broad-spectrum CYP inhibitor, has been shown to increase the systemic exposure of hydrodolasetron.[7] Caution should be exercised when dolasetron is co-administered with other drugs that are known to prolong the QTc interval.[7]

Conclusion

Hydrodolasetron, the active metabolite of this compound, exhibits predictable and linear pharmacokinetics in healthy adults. Its pharmacokinetic profile can be influenced by factors such as age and organ function. The metabolism of hydrodolasetron is well-characterized, involving multiple enzymatic pathways. The experimental protocols outlined in this guide provide a framework for the design and execution of future pharmacokinetic studies. A thorough understanding of the pharmacokinetics of hydrodolasetron is essential for the safe and effective use of dolasetron in clinical practice and for the development of new antiemetic therapies.

References

- 1. Double-blind, randomized comparison of the antiemetic efficacy of intravenous this compound and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dolasetron: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]

- 6. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

The Vagus Nerve as a Therapeutic Target: A Technical Guide to the Effects of Dolasetron Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron (B1670872) mesylate, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exerts its antiemetic effects primarily through the modulation of the vagus nerve. This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and physiological consequences of dolasetron mesylate's activity on vagal afferent neurons. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction: The Emetic Reflex and the Vagus Nerve

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, primarily within the brainstem's vomiting center. A critical afferent pathway for transmitting emetogenic signals from the gastrointestinal (GI) tract to the brain is the vagus nerve.[1][2] Enterochromaffin cells in the GI mucosa release serotonin (B10506) (5-HT) in response to various stimuli, including chemotherapeutic agents like cisplatin (B142131).[3][4][5] This released serotonin binds to 5-HT3 receptors, which are ligand-gated ion channels densely expressed on the terminals of vagal afferent neurons.[1][6] Activation of these receptors leads to depolarization of the vagal afferents, initiating a neural cascade that culminates in the sensations of nausea and the act of vomiting.[4][5]

This compound: Mechanism of Action

This compound is a prodrug that is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron (B601787).[7][8] Hydrodolasetron is a highly selective antagonist of the 5-HT3 receptor.[7][9] By competitively binding to 5-HT3 receptors on peripheral vagal afferent terminals in the GI tract, hydrodolasetron prevents serotonin from binding and activating these receptors.[6][7] This blockade inhibits the initiation of the afferent emetic signal to the central nervous system, thereby preventing nausea and vomiting.[2][6] While 5-HT3 receptors are also present in the chemoreceptor trigger zone (CTZ) of the area postrema, the primary antiemetic effect of peripherally acting antagonists like dolasetron is attributed to their action on the vagus nerve.[6][9]

Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of dolasetron and its active metabolite, hydrodolasetron.

Table 1: Pharmacokinetic Properties of Hydrodolasetron [7][10]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour |

| Elimination Half-Life (t½) | ~8.1 hours |

| Apparent Clearance (CL/F) | 13.4 mL/min/kg |

| Apparent Volume of Distribution (Vd/F) | 5.8 L/kg |

| Plasma Protein Binding | 69-77% |

| Absolute Bioavailability (Oral) | ~75% |

Table 2: Clinical Efficacy of this compound in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV) [1]

| Emetogenic Potential of Chemotherapy | This compound Dose (IV) | Complete Response Rate (No Emesis) |

| Highly Emetogenic | 1.8 mg/kg | ~50% |

| Moderately Emetogenic | 1.8 mg/kg | 60-80% |

Table 3: Binding Affinity of Hydrodolasetron for the 5-HT3 Receptor

| Compound | Receptor | Binding Affinity (pKi) | Species |

| Hydrodolasetron | 5-HT3 | While specific Ki or pKi values for hydrodolasetron are not readily available in the provided search results, it is consistently described as a potent and highly selective 5-HT3 receptor antagonist.[7][11] | Not Specified |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow for studying the effects of dolasetron on the vagus nerve.

Signaling Pathway of the Emetic Reflex

Caption: Signaling pathway of the emetic reflex and the inhibitory action of dolasetron.

Experimental Workflow: In Vivo Electrophysiology

Caption: Workflow for in vivo electrophysiological assessment of dolasetron's effect.

Experimental Protocols

This section outlines a representative experimental protocol for investigating the effects of this compound on vagus nerve activity using an in vivo animal model.

Cisplatin-Induced Emesis Model with Vagal Nerve Activity Recording

Objective: To determine the effect of this compound on cisplatin-induced increases in vagal afferent nerve activity.

Animal Model: Male ferrets are a suitable model as they exhibit a robust emetic response to cisplatin.

Materials:

-

Cisplatin

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for nerve exposure

-

Bipolar cuff electrodes for vagal nerve recording

-

Amplifier and data acquisition system

-

Saline solution

Procedure:

-

Animal Preparation: Ferrets are anesthetized with isoflurane. A surgical plane of anesthesia is maintained throughout the experiment.

-

Surgical Intervention: A midline cervical incision is made to expose the right vagus nerve. A bipolar cuff electrode is carefully placed around the isolated vagus nerve for recording afferent nerve activity.

-

Baseline Recording: A baseline recording of vagal nerve activity is established for a minimum of 30 minutes.

-

Drug Administration:

-

Control Group: Animals receive an intravenous (IV) infusion of saline.

-

Treatment Group: Animals receive an IV infusion of this compound at a clinically relevant dose (e.g., 1.8 mg/kg).

-

-

Emetogen Challenge: Thirty minutes after the saline or dolasetron infusion, all animals receive an intraperitoneal (IP) injection of cisplatin (e.g., 5-10 mg/kg) to induce emesis and vagal activation.[12]

-

Data Acquisition: Vagal nerve activity is continuously recorded for several hours post-cisplatin administration. The raw neural signal is amplified, filtered, and digitized for analysis.

-

Data Analysis: The firing rate of the vagal afferent nerve is quantified by counting the number of action potentials per unit of time. The change in firing rate from baseline is calculated for both the control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) is used to compare the vagal nerve activity between the two groups.

In Vitro Vagal Nerve Depolarization Assay

Objective: To quantify the antagonistic effect of hydrodolasetron on serotonin-induced depolarization of isolated vagal nerve tissue.

Preparation: The vagus nerve is dissected from a rat and mounted in a grease-gap recording chamber, which allows for the measurement of compound action potentials.

Procedure:

-

Baseline Measurement: The resting membrane potential of the vagal nerve is recorded in a standard Krebs solution.

-

Serotonin Concentration-Response Curve: Increasing concentrations of serotonin are applied to the preparation, and the resulting depolarization is measured to establish a concentration-response curve.

-

Antagonist Incubation: The nerve preparation is incubated with a known concentration of hydrodolasetron for a predetermined period.

-

Post-Antagonist Serotonin Response: The serotonin concentration-response curve is re-established in the presence of hydrodolasetron.

-

Data Analysis: The rightward shift of the serotonin concentration-response curve in the presence of hydrodolasetron is used to calculate the pA2 value, which provides a measure of the antagonist's affinity for the 5-HT3 receptor.

Conclusion

This compound, through its active metabolite hydrodolasetron, is a highly effective antiemetic that functions by antagonizing 5-HT3 receptors on vagal afferent neurons. This action directly inhibits the transmission of emetic signals from the gastrointestinal tract to the central nervous system. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the intricate interplay between this compound and the vagus nerve. This knowledge is paramount for the continued development of targeted and effective antiemetic therapies.

References

- 1. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological aspects of anticancer drug-induced emesis with emphasis on serotonin release and vagal nerve activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Serotonin and anticancer drug-induced emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Role of serotonin in emesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Lack of effect of aprepitant on hydrodolasetron pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Human metabolism of this compound, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Dolasetron Mesylate: A Technical Guide

Executive Summary: Dolasetron (B1670872) mesylate is a potent and selective serotonin (B10506) subtype 3 (5-HT3) receptor antagonist developed for the prevention of nausea and vomiting, particularly those induced by chemotherapy and surgery.[1][2] Preclinically, dolasetron demonstrates high affinity for the 5-HT3 receptor. It is a prodrug, rapidly and completely converted in vivo by carbonyl reductase to its major active metabolite, hydrodolasetron (B601787), which is primarily responsible for the therapeutic effect.[2][3][4] Hydrodolasetron exhibits a significantly higher affinity for the 5-HT3 receptor than the parent compound.[4][5] Preclinical efficacy has been robustly demonstrated in various animal models of emesis.[6] The primary safety consideration identified in preclinical studies is a dose-dependent effect on cardiac conduction, attributed to the blockade of sodium channels by the active metabolite, which translates to PR, QRS, and QTc interval prolongation on the electrocardiogram (ECG).[5][7][8] This whitepaper provides a comprehensive overview of the preclinical pharmacology of dolasetron mesylate, detailing its mechanism of action, in vitro and in vivo pharmacodynamics, multi-species pharmacokinetics, and key toxicology findings.

Mechanism of Action

Primary Pharmacodynamic Target: 5-HT3 Receptor Antagonism

The antiemetic effect of dolasetron is mediated through the competitive blockade of 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located peripherally on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[7][9] Emetogenic stimuli, such as chemotherapeutic agents, cause damage to the gastrointestinal mucosa, leading to the release of serotonin from enterochromaffin cells.[7] This released serotonin activates 5-HT3 receptors on vagal afferents, initiating an afferent signal to the medulla oblongata's vomiting center, which triggers the emetic reflex.[1][7]

Dolasetron, primarily through its active metabolite hydrodolasetron, competitively inhibits the binding of serotonin to these 5-HT3 receptors, thereby interrupting the emetic signaling cascade at both the peripheral and central levels.[1][9]

Metabolic Activation

This compound is a prodrug that undergoes rapid and extensive presystemic metabolism to its pharmacologically active metabolite, hydrodolasetron (reduced dolasetron).[2][3] This conversion is mediated by the ubiquitous enzyme carbonyl reductase and is essentially complete, with the parent drug rarely being detected in plasma following oral administration.[3][10] Hydrodolasetron is responsible for the vast majority of the observed 5-HT3 receptor antagonist activity.[2]

Secondary Pharmacodynamic Effects: Ion Channel Interactions

In addition to its primary activity, the active metabolite hydrodolasetron has been shown to interact with cardiac ion channels.[7][9] Preclinical studies in isolated cardiac tissues, such as dog Purkinje fibers and guinea pig papillary muscle, revealed that micromolar concentrations of dolasetron and its metabolite produce concentration-dependent reductions in the maximum upstroke velocity of the action potential (Vmax).[5] This effect is indicative of sodium channel blockade and is believed to be the underlying mechanism for the observed dose-dependent prolongation of PR and QRS intervals on the ECG.[5][7][8]

In Vitro Pharmacology

In vitro studies have established the high affinity and selectivity of dolasetron and its metabolites for the 5-HT3 receptor.[5]

Receptor Binding and Functional Assays

In conventional radioligand binding assays, both dolasetron and hydrodolasetron exhibit high affinity for 5-HT3 receptors.[5] Functional assays confirm this potent antagonist activity. In voltage-clamped NG108-15 mouse neuroblastoma x rat glioma hybrid cells, which express 5-HT3 receptors, both compounds dose-dependently inhibited 5-HT-mediated inward ionic currents.[5] In these functional studies, the reduced metabolite, hydrodolasetron, was found to be substantially more potent than the parent compound.[5]

Table 1: In Vitro Potency of Dolasetron and Hydrodolasetron

| Compound | Assay | System | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Dolasetron | Functional Inhibition | NG108-15 Cells | IC50 | 3.8 nM | [5][11] |

| Hydrodolasetron | Functional Inhibition | NG108-15 Cells | IC50 | 0.1 nM | [5][11] |

| Dolasetron | Receptor Binding | Rat Brain | Ki | 330 nM | [11] |

| Hydrodolasetron | Receptor Binding | Rat Brain | Ki | 43 nM | [11] |

| Dolasetron | Functional Antagonism | Isolated Rabbit Heart | pA2 | 9.8 | [11] |

| Hydrodolasetron | Functional Antagonism | Isolated Rabbit Heart | pA2 | 9.4 |[11] |

Experimental Protocol: Radioligand Binding Assay

A representative protocol for determining the binding affinity (Ki) of dolasetron for the 5-HT3 receptor is as follows:

-

Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or area postrema) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Incubation: Incubate the prepared membranes with a known concentration of a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron).

-

Competition: Conduct parallel incubations in the presence of increasing concentrations of unlabeled dolasetron or hydrodolasetron. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled 5-HT3 antagonist.

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competing drug. Use non-linear regression analysis to determine the IC50 value (the concentration of drug that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Preclinical Pharmacokinetics

The pharmacokinetics of dolasetron are characterized by its rapid and complete conversion to the active metabolite hydrodolasetron.[3] Therefore, pharmacokinetic assessments in preclinical species primarily focus on the exposure and disposition of hydrodolasetron.

Pharmacokinetics in Dogs

Studies in beagle dogs have been crucial for characterizing the pharmacokinetic profile. After intravenous administration, dolasetron itself has a very short half-life and high clearance.[3] Following oral administration, dolasetron is rapidly absorbed and converted to hydrodolasetron, leading to a much faster appearance of the active metabolite in plasma compared to when hydrodolasetron is administered directly.[3] Hydrodolasetron exhibits a much longer half-life and is extensively distributed.[3]

Table 2: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Dogs

| Compound | Route | Dose | t½ (h) | Cmax (ng/mL) | Tmax (h) | Vdβ (L/kg) | Cltot (mL/min/kg) | F (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Dolasetron | IV | 2 mg/kg | 0.1 | - | - | 0.83 | 109 | - | [3] |

| PO | 5 mg/kg | - | - | - | - | - | 7 | [3] | |

| Hydrodolasetron | IV (as Dolasetron) | 2 mg/kg | ~4.0 | - | - | 8.5 | 25 | - | [3] |

| PO (as Dolasetron) | 5 mg/kg | ~4.0 | Similar to direct admin | 0.33 | 8.5 | 25 | ~100 | [3] |

| | PO (Direct) | 5 mg/kg | ~4.0 | Similar to dolasetron admin | 1.5 | 8.5 | 25 | ~100 |[3] |

Pharmacokinetics in Cats

Pharmacokinetic studies in cats have also been performed, though the drug appears to have a much shorter duration of action in this species. After intravenous or subcutaneous administration of dolasetron, the active metabolite hydrodolasetron was eliminated rapidly.[12][13]

Table 3: Pharmacokinetic Parameters of Hydrodolasetron in Cats (following 0.8 mg/kg Dolasetron)

| Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (h*ng/mL) | Reference |

|---|---|---|---|---|---|

| Intravenous | 94.7 | 0.5 | 3.3 | 323 | [13] |

| Subcutaneous | 67.9 | 0.5 | 3.8 | 437 |[13] |

Experimental Protocol: Preclinical Pharmacokinetic Study

A typical non-GLP pharmacokinetic study in dogs involves the following steps:

-

Animal Model: Male beagle dogs are fasted overnight prior to dosing but allowed access to water.

-

Dosing: A single dose of this compound is administered, for example, 2 mg/kg intravenously via the cephalic vein or 5 mg/kg orally via gavage.

-

Blood Sampling: Serial blood samples (e.g., 1-2 mL) are collected from a contralateral vein into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then harvested and stored frozen (e.g., at -70°C) until analysis.

-

Bioanalysis: Plasma concentrations of dolasetron and hydrodolasetron are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, t½, clearance (Cl), and volume of distribution (Vd).

In Vivo Pharmacodynamics and Efficacy

The antiemetic efficacy of dolasetron has been evaluated in various animal models that are predictive of clinical utility.

Antiemetic Efficacy Models

The most common models use emetogenic challenges with cytotoxic agents or radiation in species that have a vomiting reflex, such as dogs and ferrets.[6][14] In these models, dolasetron has demonstrated potent and long-lasting inhibition of the emetic response when administered either intravenously or orally prior to the challenge.[6]

Table 4: Antiemetic Efficacy of Dolasetron in Animal Models

| Species | Emetic Challenge | Route | Dose Range (mg/kg) | Efficacy Outcome | Reference |

|---|---|---|---|---|---|

| Dog | Cisplatin (B142131) (IV) | IV or PO | 0.1 - 1 | Prevention of vomiting response | [6] |

| Ferret | Doxorubicin (IV) | IV or PO | 0.1 - 1 | Prevention of vomiting response | [6] |

| Ferret | X-ray Exposure | IV or PO | 0.1 - 1 | Prevention of vomiting response |[6] |

Experimental Protocol: Cisplatin-Induced Emesis in Dogs

-

Animal Model: Purpose-bred dogs (e.g., beagles) are used. They are acclimated to the laboratory environment and handling procedures.

-

Pre-treatment: Animals are randomized into treatment groups. On the day of the study, they are pre-treated with either vehicle or this compound (e.g., 1 mg/kg, IV or PO) a specified time before the emetogenic challenge (e.g., 30-60 minutes).

-

Emetogenic Challenge: A potent emetogen, such as cisplatin (e.g., 3 mg/kg), is administered intravenously.

-

Observation: Each animal is observed continuously by trained technicians for a set period (e.g., 8-24 hours). The number of retches and vomits are recorded, along with the latency to the first emetic episode.

-

Endpoint Analysis: The primary endpoint is typically the complete protection from vomiting and retching during the observation period. The efficacy of dolasetron is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-control group.

Preclinical Safety and Toxicology

Cardiovascular Safety Pharmacology

The primary safety finding for dolasetron is its effect on cardiac conduction.[15][16]

-

In Vivo (Anesthetized Dogs): Cumulative intravenous doses of dolasetron demonstrated effects on cardiac function. A dose of 18.5 mg/kg reduced the maximum rate of pressure change in the left ventricle (dp/dtmax), and a higher cumulative dose led to decreases in left ventricular pressure, systemic blood pressure, and heart rate.[5]

-

Ex Vivo (Cardiac Tissues): Studies using dog Purkinje fibers and guinea pig papillary muscle showed that dolasetron and hydrodolasetron cause a concentration- and frequency-dependent reduction in Vmax of the cardiac action potential, consistent with sodium channel blockade.[5] These effects are believed to underlie the observed QRS widening and PR/QTc interval prolongation.[5][7]

General and Genetic Toxicology

Acute Toxicity: Single-dose toxicity studies were conducted in rodents to determine the median lethal dose (LD50). Clinical signs of acute toxicity were primarily related to the central nervous system, including depression, tremors, and convulsions, with death attributed to these CNS effects.[5]

Table 5: Acute Toxicity (LD50) of this compound

| Species | Route | LD50 (mg/kg) | 95% Confidence Limits | Reference |

|---|---|---|---|---|

| Mouse | Oral | 545 | 469 - 611 | [5] |

| Intravenous | 165 | 155 - 175 | [5] | |

| Rat | Oral | 446 | 373 - 521 | [5] |

| | Intravenous | 150 | 142 - 158 |[5] |

Chronic and Reproductive Toxicology: Long-term and reproductive toxicology studies have also been conducted.

Table 6: Summary of Chronic and Reproductive Toxicology Findings

| Study Type | Species | Key Findings | Reference |

|---|---|---|---|

| Carcinogenicity (24-month) | CD-1 Mouse | Statistically significant increase in combined hepatocellular adenomas and carcinomas in male mice at ≥150 mg/kg/day. No increase in female mice. | [5] |

| Carcinogenicity (24-month) | Sprague-Dawley Rat | Not tumorigenic at doses up to 150 mg/kg/day (males) and 300 mg/kg/day (females). | [5] |

| Reproductive / Teratogenicity | Animal Studies | No evidence of teratogenicity when administered during organogenesis. |[5][17] |

Conclusion

The preclinical data for this compound characterize it as a potent and effective 5-HT3 receptor antagonist for the prevention of emesis. Its pharmacological activity is almost entirely attributable to its principal and active metabolite, hydrodolasetron, which is formed rapidly and completely after administration. Efficacy has been consistently demonstrated in gold-standard animal models of chemotherapy- and radiation-induced emesis. The key preclinical safety finding is a dose-dependent effect on cardiac electrophysiology, including prolongation of PR, QRS, and QTc intervals, which is mechanistically linked to sodium channel blockade. These comprehensive preclinical findings have been instrumental in defining the clinical utility and safety profile of dolasetron.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Dolasetron overdose resulting in prolonged QTc interval and severe hypotension: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. catwatchnewsletter.com [catwatchnewsletter.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FDA Warns Injectable Dolasetron Associated with Abnormal Heart Rhythms [theoncologynurse.com]

- 16. fda.gov [fda.gov]

- 17. wendyblount.com [wendyblount.com]

An In-Depth Technical Guide to the In Vivo Antiemetic Effects of Dolasetron Mesylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo studies investigating the antiemetic properties of Dolasetron (B1670872) Mesylate. It covers the core mechanism of action, detailed experimental protocols derived from published studies, and quantitative efficacy data, presented for professional evaluation and reference.

Core Mechanism of Action

Dolasetron Mesylate is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2][3] Its antiemetic effect is primarily mediated by its active metabolite, hydrodolasetron, which is rapidly formed in vivo.[4][5] The mechanism hinges on blocking serotonin's action at 5-HT3 receptors located centrally and peripherally.

Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine.[1][2][6] This released serotonin then activates 5-HT3 receptors on vagal afferent nerve terminals, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately initiating the vomiting reflex.[1][6][7] Dolasetron, through hydrodolasetron, competitively inhibits serotonin binding at these receptors, effectively interrupting this signaling cascade.[1]

Caption: Signaling pathway for chemotherapy-induced emesis and the inhibitory action of Dolasetron.

Pharmacokinetics and Metabolism

Upon administration, this compound is rapidly and completely metabolized by carbonyl reductase to its pharmacologically active metabolite, hydrodolasetron.[5][7] The parent drug has a very short half-life of less than 10 minutes and is rarely detected in plasma.[7][8] Hydrodolasetron, which is responsible for the clinical effects, reaches peak plasma concentrations in about one to two hours and has a half-life of approximately 4-9 hours.[1][5][8] Elimination occurs through renal excretion and metabolism, primarily via glucuronidation and hydroxylation.[3]

In Vivo Efficacy Data

Dolasetron's antiemetic properties have been validated in various in vivo models, from preclinical animal studies to large-scale human clinical trials.

Preclinical Animal Studies

Animal models are crucial for establishing initial antiemetic activity. Ferrets and dogs are common models for studying chemotherapy-induced emesis due to their robust vomiting reflex.[9][10][11]

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets/Dogs

-

Animal Model: Male or female ferrets or dogs are used. Animals are acclimated and fasted overnight before the experiment.

-

Emetogenic Challenge: A highly emetogenic agent, typically cisplatin (B142131), is administered intravenously (IV) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).[9]

-

Drug Administration: this compound or a comparator drug (e.g., ondansetron (B39145), metoclopramide) is administered, usually IV or orally, at a specified time (e.g., 30 minutes) before the cisplatin challenge.[9]

-

Observation Period: Animals are observed continuously for a set period (e.g., 4-24 hours).

-

Primary Endpoints:

-

Number of retches and vomits (emetic episodes).

-

Time to the first emetic episode.

-

Complete Response: The percentage of animals with zero emetic episodes.

-

-

Data Analysis: Efficacy is determined by comparing the emetic response in the dolasetron-treated group to placebo and/or active comparator groups.

Caption: A typical experimental workflow for evaluating antiemetic efficacy in an animal model.

Quantitative Data from Animal Studies

While specific datasets are proprietary, published literature indicates that dolasetron effectively inhibits emesis in these models. For instance, an oral dose of 1 mg/kg of dolasetron caused a rapid and nearly complete inhibition of the Bezold-Jarisch Reflex (a serotonin-mediated reflex) in rats.[6] Studies have consistently shown dolasetron's antiemetic activity against cisplatin, doxorubicin, and radiation-induced emesis in various animal species.[9][12]

| Animal Model | Emetogenic Stimulus | Dolasetron Dose (IV) | Comparator | Outcome Summary | Reference |

| Rat | Serotonin (BJR) | 0.14 mg/kg | - | Completely abolished the reflex for 85 minutes. | [6] |

| Ferret, Dog | Cisplatin, Doxorubicin | Not Specified | Ondansetron, Metoclopramide | Established antiemetic activity. | [6][9] |

Clinical Studies in Humans

Extensive in vivo studies in humans have established the efficacy of dolasetron for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Experimental Protocol: Chemotherapy-Induced Nausea and Vomiting Trial

-

Patient Population: Chemotherapy-naïve cancer patients scheduled to receive moderately or highly emetogenic chemotherapy regimens (e.g., containing cisplatin ≥70 mg/m²).[6][13][14]

-

Study Design: Typically a randomized, double-blind, parallel-group study.

-

Treatment Arms:

-

Drug Administration: The study drug is administered as a single dose approximately 30 minutes before chemotherapy infusion.[6][14]

-

Observation Period: Patients are monitored for 24 hours (acute phase) and sometimes for several days (delayed phase).

-

Primary Endpoints:

Quantitative Data: Prevention of Acute CINV (First 24 Hours)

| Study Population (Chemotherapy) | Dolasetron Dose | Comparator | Complete Response (Dolasetron) | Complete Response (Comparator) | Reference |

| High-Dose Cisplatin (≥75 mg/m²) | 1.8 mg/kg IV | 0.6 mg/kg IV Dolasetron | 55% | 31% | [13] |

| High-Dose Cisplatin (~75 mg/m²) | 1.8 mg/kg IV | 32 mg IV Ondansetron | 49.2% | 50.4% | [14] |

| High-Dose Cisplatin (~100 mg/m²) | 1.8 mg/kg IV | 32 mg IV Ondansetron | 36.8% | 31.8% | [14] |

| Moderately Emetogenic | 100 mg Oral | Placebo | 59% - 73% | (Placebo data not specified) | [2][16] |

| Moderately Emetogenic | 200 mg Oral | 3-4 doses of 8mg Ondansetron | Equivalent Efficacy | Equivalent Efficacy | [4] |

Safety Profile: Cardiovascular Effects